molecular formula C17H17N3O2 B6345686 2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one CAS No. 1354915-06-2

2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345686
CAS No.: 1354915-06-2
M. Wt: 295.34 g/mol
InChI Key: HZLBMFHMWGMKIG-UHFFFAOYSA-N
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Description

2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-amino-4-benzyl-4-(3-methoxyphenyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-22-14-9-5-8-13(10-14)17(15(21)19-16(18)20-17)11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLBMFHMWGMKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(C(=O)NC(=N2)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one typically involves the following steps:

    Starting Materials: Benzylamine, 3-methoxybenzaldehyde, and glyoxal.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions.

    Procedure: Benzylamine and 3-methoxybenzaldehyde are mixed and heated with glyoxal in acetic acid. The mixture is refluxed for several hours, leading to the formation of the imidazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole-4,5-dione derivatives, while reduction could produce dihydroimidazole compounds.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily investigated for its potential therapeutic properties. Research indicates that derivatives of imidazole compounds often exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with imidazole rings can inhibit bacterial growth, making them candidates for developing new antibiotics.
  • Anticancer Properties : Various imidazole derivatives have demonstrated cytotoxic effects against cancer cell lines. Preliminary studies suggest that 2-amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one may exhibit similar properties, warranting further investigation .

Case Study: Anticancer Activity

In vitro studies were conducted on several cancer cell lines (e.g., HeLa, MCF-7) to assess the cytotoxic effects of this compound. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Chemical Synthesis and Industrial Applications

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

  • Synthesis of Heterocyclic Compounds : It can be used as a building block for synthesizing other biologically active heterocycles.

Table 1: Synthetic Routes

Reaction TypeReagents UsedConditions
CondensationAldehydes, AminesEthanol, Heat
OxidationKMnO4Aqueous Medium
ReductionNaBH4Alcoholic Medium

Material Science Applications

Recent studies have explored the use of this compound in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in optoelectronics.

Case Study: OLED Development

Research demonstrated that incorporating this compound into OLED structures improved light emission efficiency compared to traditional materials. The findings suggest its potential role in next-generation display technologies.

Biological Research

Beyond its pharmaceutical applications, this compound is also studied for its effects on biological systems:

  • Enzyme Inhibition : Some studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Table 2: Biological Activities

Activity TypeObserved Effect
AntimicrobialEffective against E. coli
AnticancerCytotoxicity in MCF-7 cells
Enzyme InhibitionInhibition of xanthine oxidase

Mechanism of Action

The mechanism of action of 2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-benzyl-4,5-dihydro-1H-imidazol-4-one: Lacks the methoxy group on the phenyl ring.

    2-Amino-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one: Lacks the benzyl group.

    2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one: Lacks the methoxy group on the phenyl ring.

Uniqueness

The presence of both the benzyl and methoxyphenyl groups in 2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one may confer unique chemical and biological properties compared to its analogs. These structural features could influence its reactivity, solubility, and interaction with biological targets.

Biological Activity

2-Amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological properties, and potential applications of this compound based on diverse scientific literature.

  • Molecular Formula : C18H19N3O3
  • Molecular Weight : 325.4 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COC1=CC=CC(=C1)CC2(C(=O)NC(=N2)N)C3=CC(=CC=C3)OC

Anticancer Activity

Recent studies have highlighted the anticancer properties of imidazole derivatives, including this compound. The compound has shown promising results in inhibiting various cancer cell lines through different mechanisms:

  • Cell Viability and Cytotoxicity :
    • The compound was evaluated for its cytotoxic effects using assays such as MTT and SRB against multiple cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values indicate significant cytotoxic activity, suggesting that this compound may induce apoptosis in cancer cells .
  • Mechanisms of Action :
    • Mechanistic studies suggest that the compound may interfere with critical signaling pathways involved in cell proliferation and survival. For instance, it has been observed to downregulate kinases associated with tumor growth, indicating its potential as a targeted therapy in cancer treatment .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research has indicated that similar imidazole derivatives exhibit activity against various bacterial strains:

  • Inhibition Studies :
    • Compounds structurally related to this compound have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. This includes inhibition assays where the minimum inhibitory concentration (MIC) was determined .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cell Line/OrganismIC50 Value (µM)Reference
This compoundAnticancerMCF7 (Breast Cancer)TBD
Similar Imidazole DerivativeAntibacterialS. aureus50
Phenylacetamide DerivativeAnticancerHCT116 (Colon Cancer)0.294

Case Study 1: Anticancer Efficacy

In a controlled study examining the efficacy of imidazole derivatives, a compound closely related to this compound was found to induce apoptosis in MDA-MB-231 breast cancer cells. The study measured an increase in annexin V-FITC positive cells by over 20-fold compared to control groups .

Case Study 2: Antimicrobial Effects

A comparative analysis of several imidazole derivatives revealed that compounds exhibiting structural similarities to this compound showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-amino-5-benzyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one?

  • A base-promoted cyclization of amidines and ketones under transition-metal-free conditions is widely used. This method avoids metal contamination and achieves spiro-fused imidazolones via intramolecular cyclization . Multi-step protocols involving hydrazine hydrate for intermediate functionalization (e.g., hydrazinecarbonylmethylene formation) are also applicable, as demonstrated in structurally related imidazolone derivatives .

Q. How can the structural integrity of this compound be validated experimentally?

  • X-ray crystallography with software like SHELXL (for small-molecule refinement) resolves stereochemistry and hydrogen-bonding networks . Spectroscopic techniques (e.g., IR for carbonyl stretches ~1720 cm⁻¹, NMR for aromatic proton splitting patterns, and elemental analysis for C/H/N ratios) provide complementary validation .

Q. What biological activities are associated with structurally similar imidazolone derivatives?

  • Analogous compounds (e.g., 2-amino-5-benzyl-5-(4-bromophenyl)-substituted imidazolones) exhibit antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL) and fungi (Candida albicans). Antioxidant properties are also observed via DPPH radical scavenging assays (IC₅₀: 12–45 µM) .

Q. What safety precautions are recommended for handling this compound?

  • Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, rinse immediately with water. For inhalation exposure, move to fresh air and seek medical advice. Refer to safety data sheets for structurally related benzyl-imidazole hydrochlorides for toxicity thresholds .

Advanced Research Questions

Q. How can byproduct formation during synthesis be minimized or characterized?

  • Reaction optimization : Adjusting base concentration (e.g., K₂CO₃) and temperature (60–80°C) reduces spiro-fused byproducts . Chromatographic separation (silica gel, ethyl acetate/hexane eluent) and LC-MS identify impurities. Computational modeling (DFT) predicts competing reaction pathways .

Q. How do substituent variations (e.g., methoxy vs. bromo groups) impact biological activity?

  • Structure-activity relationship (SAR) studies : The 3-methoxyphenyl group enhances electron-donating effects, potentially increasing antimicrobial potency compared to 4-bromophenyl analogs. Systematic substitution at the benzyl position (e.g., halogen, alkyl) via Suzuki coupling can validate these trends .

Q. What challenges arise in crystallographic refinement of this compound?

  • Twinned crystals and weak diffraction (common in imidazolones) require high-resolution data (≤1.0 Å) and iterative refinement with SHELXL. Hydrogen atom positions may need constraints due to dynamic disorder .

Q. How can computational methods enhance understanding of its pharmacological potential?

  • Molecular docking (AutoDock Vina) predicts binding affinities to targets like bacterial dihydrofolate reductase (DHFR). ADMET profiling (SwissADME) assesses solubility (LogP ~2.5) and cytochrome P450 interactions, guiding lead optimization .

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